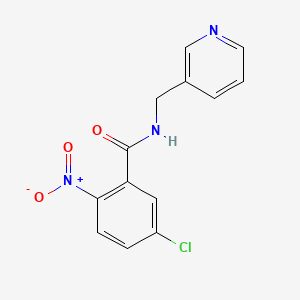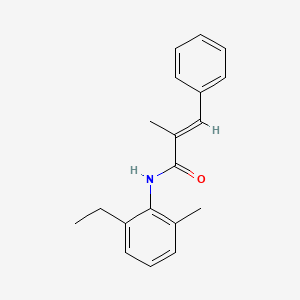
(3,5-dimethylphenyl)(3-methoxybenzyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,5-dimethylphenyl)(3-methoxybenzyl)amine, also known as DMMA, is a chemical compound that has been gaining attention in the scientific research community for its potential applications in various fields. DMMA is a tertiary amine that has a unique chemical structure that makes it a promising candidate for use in pharmaceuticals, agrochemicals, and materials science. In
Wirkmechanismus
The mechanism of action of (3,5-dimethylphenyl)(3-methoxybenzyl)amine varies depending on its application. In pharmaceuticals, (3,5-dimethylphenyl)(3-methoxybenzyl)amine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. (3,5-dimethylphenyl)(3-methoxybenzyl)amine has also been shown to modulate neurotransmitter levels in the brain by acting as a serotonin and dopamine receptor agonist.
In agrochemicals, (3,5-dimethylphenyl)(3-methoxybenzyl)amine has been shown to inhibit the growth of weeds by disrupting the cell membranes of plant cells. (3,5-dimethylphenyl)(3-methoxybenzyl)amine has also been shown to disrupt the cell membranes of insects and fungi, leading to their death.
Biochemical and Physiological Effects:
(3,5-dimethylphenyl)(3-methoxybenzyl)amine has been shown to have various biochemical and physiological effects depending on its application. In pharmaceuticals, (3,5-dimethylphenyl)(3-methoxybenzyl)amine has been shown to increase serotonin and dopamine levels in the brain, leading to its potential use as an antidepressant and antipsychotic agent. (3,5-dimethylphenyl)(3-methoxybenzyl)amine has also been shown to have antitumor activity by inhibiting the growth of cancer cells.
In agrochemicals, (3,5-dimethylphenyl)(3-methoxybenzyl)amine has been shown to disrupt the cell membranes of plant cells, leading to the inhibition of weed growth. (3,5-dimethylphenyl)(3-methoxybenzyl)amine has also been shown to disrupt the cell membranes of insects and fungi, leading to their death.
Vorteile Und Einschränkungen Für Laborexperimente
(3,5-dimethylphenyl)(3-methoxybenzyl)amine has several advantages for lab experiments, including its unique chemical structure that makes it a promising candidate for use in various fields such as pharmaceuticals, agrochemicals, and materials science. (3,5-dimethylphenyl)(3-methoxybenzyl)amine is also relatively easy to synthesize and has been shown to have potent activity in various assays.
However, (3,5-dimethylphenyl)(3-methoxybenzyl)amine also has some limitations for lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.
Zukünftige Richtungen
There are several future directions for the study of (3,5-dimethylphenyl)(3-methoxybenzyl)amine. In pharmaceuticals, further research is needed to fully understand its potential as an antidepressant and antipsychotic agent. (3,5-dimethylphenyl)(3-methoxybenzyl)amine may also have potential as a treatment for other neurological disorders such as Parkinson's disease and Alzheimer's disease.
In agrochemicals, further research is needed to optimize the synthesis of (3,5-dimethylphenyl)(3-methoxybenzyl)amine and to fully understand its mechanism of action as a herbicide, insecticide, and fungicide. (3,5-dimethylphenyl)(3-methoxybenzyl)amine may also have potential as a natural alternative to synthetic pesticides.
In materials science, further research is needed to optimize the synthesis of (3,5-dimethylphenyl)(3-methoxybenzyl)amine-based polymers and to fully understand their properties and potential applications. (3,5-dimethylphenyl)(3-methoxybenzyl)amine-based polymers may have potential as high-performance materials for use in various industries such as aerospace and automotive.
Synthesemethoden
The synthesis of (3,5-dimethylphenyl)(3-methoxybenzyl)amine involves the reaction of 3,5-dimethylphenyl magnesium bromide with 3-methoxybenzyl chloride in the presence of a palladium catalyst. The reaction proceeds through a Grignard reaction and a palladium-catalyzed cross-coupling reaction. The yield of (3,5-dimethylphenyl)(3-methoxybenzyl)amine can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst concentration.
Wissenschaftliche Forschungsanwendungen
(3,5-dimethylphenyl)(3-methoxybenzyl)amine has been studied for its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. In pharmaceuticals, (3,5-dimethylphenyl)(3-methoxybenzyl)amine has been shown to have antitumor activity by inhibiting the growth of cancer cells. (3,5-dimethylphenyl)(3-methoxybenzyl)amine has also been studied as a potential antidepressant and antipsychotic agent due to its ability to modulate neurotransmitter levels in the brain.
In agrochemicals, (3,5-dimethylphenyl)(3-methoxybenzyl)amine has been shown to have herbicidal activity by inhibiting the growth of weeds. (3,5-dimethylphenyl)(3-methoxybenzyl)amine has also been studied as a potential insecticide and fungicide due to its ability to disrupt insect and fungal cell membranes.
In materials science, (3,5-dimethylphenyl)(3-methoxybenzyl)amine has been studied as a potential monomer for the synthesis of polymers with unique properties such as high thermal stability and mechanical strength.
Eigenschaften
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-3,5-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-12-7-13(2)9-15(8-12)17-11-14-5-4-6-16(10-14)18-3/h4-10,17H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYOCBJWMPINAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NCC2=CC(=CC=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxybenzyl)-3,5-dimethylaniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[(4-methoxyphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5705414.png)

![ethyl 2,4-dimethyl-5-[(4-morpholinylcarbonyl)amino]-1H-pyrrole-3-carboxylate](/img/structure/B5705422.png)
![N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5705435.png)
![N-ethyl-2-(1-naphthyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5705443.png)
![1-{[(2,6-dichlorobenzyl)thio]acetyl}pyrrolidine](/img/structure/B5705444.png)
![7-[(2-chloro-2-propen-1-yl)oxy]-3-ethyl-4-methyl-2H-chromen-2-one](/img/structure/B5705450.png)

![methyl 5'-[(ethoxycarbonyl)amino]-2,3'-bithiophene-4'-carboxylate](/img/structure/B5705465.png)


![7-[(dimethylamino)methyl]-2-methyl-1-(4-methylphenyl)-3-nitro-1H-indol-6-ol](/img/structure/B5705499.png)
amino]methyl}-6-methoxyphenol](/img/structure/B5705504.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine](/img/structure/B5705505.png)